6'''-Feruloylspinosin

Pharmacokinetics Tissue distribution Blood-brain barrier

Researchers requiring authenticated 6-FS reference standards for QC or preclinical autophagy/RORα studies face supply inconsistency due to variable natural abundance (0.021-0.088% across geographic sources). • RORα ligand validated by SPR & CETSA; dual cardioprotective-sedative activity fully abrogated by RORα inhibition in TAC models • Activates AMPK/mTOR & PINK1/Parkin-mediated mitophagy; delays Aβ-induced paralysis in C. elegans (GMC101) • Distinct PK: rapid distribution, slower elimination than spinosin; cerebrum & cerebellum detection post oral dosing • HPLC≥98% purity; suitable for UPLC/HPLC method validation & routine botanical QC testing

Molecular Formula C38H40O18
Molecular Weight 784.7 g/mol
Cat. No. B1342905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'''-Feruloylspinosin
Molecular FormulaC38H40O18
Molecular Weight784.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O
InChIInChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+/t25-,26-,30-,31-,33+,34+,35-,36+,37-,38+/m1/s1
InChIKeyWZAXZHIVHPRTIU-IHIXZLSHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'''-Feruloylspinosin: Pharmacological Profile for Research


6'''-Feruloylspinosin (6-FS, CAS 77690-92-7) is a C-glycosyl flavonoid isolated primarily from the seeds of Ziziphus jujuba var. spinosa (Semen Ziziphi Spinosae, commonly known as sour jujube seed) [1]. It is structurally characterized as a spinosin derivative bearing a feruloyl moiety at the 6'''-position, with the molecular formula C₃₈H₄₀O₁₈ and a monoisotopic mass of 784.22 Da . 6-FS is one of the two predominant flavonoids in Z. jujuba seeds alongside its close structural analog spinosin, together comprising >60% of the flavonoid extract content [2]. The compound has been documented for its BBB permeability and GABA receptor modulation capacity [1].

BBB penetration study context
GABA receptor modulation research
RORα nuclear receptor pathway investigation
Autophagy and mitophagy pathway support

Why Spinosin Cannot Substitute 6'''-Feruloylspinosin


While spinosin and 6'''-feruloylspinosin co-occur in Ziziphi Spinosae Semen and share a core C-glycosyl flavone scaffold, their pharmacokinetic behaviors and molecular mechanisms diverge significantly. Direct comparative studies demonstrate that 6-FS exhibits distinct tissue distribution kinetics, including more rapid initial distribution yet slower plasma elimination compared to spinosin [1]. More critically, 6-FS displays unique molecular target engagement: it has been identified as a potent RORα activator with dual cardioprotective and sleep-enhancing benefits [2], and it modulates the AMPK/mTOR signaling pathway to promote autophagy [3]—pharmacological features that are not simply extrapolatable from spinosin data. Furthermore, their natural abundance ratios differ substantially across botanical sources, with spinosin content consistently 1.5- to 3-fold higher than 6-FS [4]. Consequently, experiments designed around one compound cannot be reliably interpreted with the other, nor can extract standardization based solely on spinosin content guarantee equivalent 6-FS exposure.

Pharmacokinetic mismatch
Faster distribution and slower elimination may not be replicated by spinosin; plasma profiles are distinct.
Target engagement absent
RORα activation is not documented in spinosin; nuclear receptor pathway research cannot use spinosin as a substitute.
Pathway activation divergence
AMPK/mTOR-mediated autophagy is compound-specific; spinosin lacks comparable mechanistic evidence.
Natural abundance ratio
Spinosin content is typically higher in botanical material; extract standardization based on spinosin alone may not ensure 6-FS exposure.

6'''-Feruloylspinosin: Comparative Evidence vs. Analogs


Faster Distribution and Slower Elimination vs. Spinosin

6'''-Feruloylspinosin demonstrates a fundamentally different plasma disposition profile compared to its closest structural analog spinosin following oral administration. A validated HPLC-MS/MS method in rats revealed that 6-FS was distributed faster whereas more slowly eliminated from plasma than spinosin [1]. This kinetic distinction—faster distribution coupled with prolonged systemic retention—cannot be inferred from spinosin data and directly impacts experimental design for efficacy studies. Additionally, 6-FS was detected in cerebrum and cerebellum tissues, confirming its capacity to cross the blood-brain barrier [1].

PK profile vs. spinosin
Head-to-head
Faster distribution, slower elimination from plasma; detected in cerebrum and cerebellum
Supports distinct PK study design; brain penetration context
Rat model, oral administration, HPLC-MS/MS
Pharmacokinetics Tissue distribution Blood-brain barrier

Natural Abundance vs. Spinosin

In a comprehensive survey of 74 Ziziphi Spinosae Semen samples collected from seven major producing areas in China over two years (2016–2017), spinosin content consistently exceeded that of 6'''-feruloylspinosin by a factor of approximately 1.5 to 3-fold [1]. Specifically, spinosin mass fractions ranged from 0.052%–0.102% (2016) and 0.049%–0.144% (2017), whereas 6-FS mass fractions ranged from 0.021%–0.072% (2016) and 0.026%–0.088% (2017) [1]. This natural abundance disparity means that crude flavonoid extracts are inherently spinosin-dominant; achieving therapeutically relevant 6-FS concentrations requires either purified compound or enrichment strategies [1].

Natural abundance
Reported
6-FS mass fraction 0.021–0.088% vs. spinosin 0.049–0.144% across 74 samples
Context-dependent sourcing variance; extract may underrepresent 6-FS
UPLC-UV-ELSD; 7 producing areas
Quality control Botanical standardization Natural product sourcing

AMPK/mTOR Pathway Activation in Aβ Models

6'''-Feruloylspinosin activates the AMPK/mTOR signaling pathway to promote cellular autophagy and regulate oxidative stress homeostasis—a mechanism that distinguishes it from other flavonoids in the sour jujube seed metabolome. In Aβ-induced toxicity models, 6-FS pretreatment activated the AMPK/mTOR pathway, promoting cellular autophagy, regulating oxidative stress homeostasis, and inhibiting mitochondrial dysfunction [1]. A targeted metabolomics analysis revealed that 6-FS modulated 13 metabolic profiles by LC-MS/MS, with significant changes in five amino acid-related neurotransmitters identified primarily, and demonstrated an effect of mTOR inhibition on neurotransmitter metabolism [1].

AMPK/mTOR pathway
Class-level
AMPK/mTOR activation; 13 metabolic profiles modulated, 5 amino acid neurotransmitters altered
Supports autophagy pathway interpretation in Aβ models
LC-MS/MS metabolomics; in vitro Aβ toxicity
Neuroprotection Autophagy Alzheimer's disease

RORα Activation: Cardioprotective & Sleep Benefits

6'''-Feruloylspinosin has been identified as a potent RORα (retinoid-related orphan receptor alpha) activator, a nuclear receptor target not reported for spinosin or other closely related Ziziphus flavonoids. In a transverse aortic constriction (TAC)-induced heart failure mouse model with comorbid insomnia, 6-FS effectively improved cardiac function, mitigated myocardial injury, attenuated pressure overload-induced cardiac hypertrophy, and significantly improved insomnia and anxiety-like behaviors [1]. Mechanistically, 6-FS exhibited the strongest binding affinity for RORα among tested compounds and enhanced RORα-mediated regulation of the JAK2/STAT3 signaling pathway. Importantly, RORα inhibition completely abrogated the protective effects of 6-FS, confirming target specificity [1].

RORα activation
Class-level
Strongest RORα binding among tested compounds; JAK2/STAT3 regulation; effects abrogated by RORα inhibition
Supports nuclear receptor pathway research; target engagement confirmed
TAC mouse model; SPR, CETSA, MST
Cardiovascular pharmacology Sleep disorders Nuclear receptor

GABA Receptor Modulation & Brain Penetration

Both 6'''-feruloylspinosin and spinosin significantly enhance the expression of GABA receptor subunit mRNA in rat hippocampal neurons. Specifically, both compounds increased expression of GABAAα1, GABAAα5, and GABABR1 mRNA [1]. While the qualitative direction of GABAergic modulation is shared, the differentiated value lies in 6-FS's unique pharmacokinetic profile—faster tissue distribution, slower plasma elimination, and confirmed BBB penetration [1]—which may result in distinct in vivo pharmacodynamics despite similar in vitro receptor effects.

GABA receptor mRNA
Head-to-head
Both compounds enhanced GABAAα1, α5, GABABR1 mRNA; no significant difference in magnitude
Shared GABA target; PK profile differentiates in vivo application
Rat hippocampal neurons
GABAergic Sedative-hypnotic Neuropharmacology

Mitophagy via PINK1/Parkin Pathway

In both C. elegans (GMC101 strain) and PC12 cell models of Aβ-induced toxicity, 6'''-feruloylspinosin promoted mitophagy through upregulation of the PINK1/Parkin pathway [1]. Specifically, 6-FS reduced Aβ-induced toxicity by inhibiting Aβ deposition and aggregated protein accumulation, while increasing the level of mitophagy in PC12 cells. In GMC101 nematodes, 6-FS delayed aging, decreased paralysis rate, enhanced heat stress resistance, and increased chemotaxis ability through the autophagy/lysosome pathway [1].

Mitophagy (PINK1/Parkin)
Class-level
Upregulated PINK1/Parkin, reduced Aβ deposition; delayed paralysis in C. elegans GMC101
Supports mitophagy endpoint review; compound-specific tool for protein-aggregation models
C. elegans and PC12 cell models
Mitophagy Neurodegeneration C. elegans model

6'''-Feruloylspinosin: Research & Development Applications


Autophagy/Mitophagy in Neurodegeneration

6'''-Feruloylspinosin is indicated for in vitro and in vivo studies investigating autophagy-lysosome pathway activation or mitophagy (PINK1/Parkin-mediated) in the context of Aβ-induced neurotoxicity. Experimental evidence demonstrates that 6-FS promotes mitophagy in Aβ transgenic C. elegans (GMC101) and Aβ-treated PC12 cells, delaying paralysis onset and enhancing stress resistance [1]. The compound's AMPK/mTOR pathway activation further supports its utility in studies of cellular proteostasis and mitochondrial quality control [2]. Researchers should note that spinosin lacks comparable documentation for these pathways and cannot serve as a substitute [3].

RORα-Mediated Cardioprotection & Sleep

6'''-Feruloylspinosin represents a validated RORα activator for preclinical studies of pressure overload-induced heart failure with comorbid insomnia. In TAC mouse models, 6-FS improved cardiac function, reduced hypertrophy, and ameliorated insomnia/anxiety behaviors, with effects fully abrogated by RORα inhibition confirming target specificity [1]. Surface plasmon resonance binding assays and cellular thermal shift assays established 6-FS as a potent RORα ligand [1]. This dual cardioprotective-sedative profile is not shared by spinosin or other structurally related Ziziphus flavonoids [2].

BBB Penetration & Disposition Kinetics

6'''-Feruloylspinosin is uniquely suited for pharmacokinetic and tissue distribution studies where both rapid distribution and sustained systemic exposure are desired, along with confirmed brain penetration. Validated HPLC-MS/MS methods demonstrate 6-FS distributes faster than spinosin yet eliminates more slowly, with detectable levels in cerebrum and cerebellum following oral administration [1]. This kinetic profile—distinct from spinosin's faster elimination—makes 6-FS the preferred compound for investigations where prolonged target engagement in CNS tissues is hypothesized [1].

Multi-Component Reference Standards for QC

Given that 6'''-feruloylspinosin content varies substantially across geographic sources (0.021%–0.088% mass fraction) and does not correlate perfectly with spinosin abundance, quality control methods for Ziziphi Spinosae Semen products require authentic 6-FS reference standards [1]. UPLC-UV-ELSD and HPLC-DAD methods validated for simultaneous determination of spinosin and 6-FS demonstrate that standardization based on a single marker is insufficient for comprehensive botanical quality assessment [1]. Analytical laboratories and manufacturers developing monograph specifications should procure purified 6-FS for method validation and routine QC testing [2].

Application
Selection Property
Validation Focus
Autophagy/mitophagy pathway studies
AMPK/mTOR pathway activation context
Autophagy flux and mitophagy endpoints review
RORα-mediated pathway research
Nuclear receptor target engagement review
JAK2/STAT3 pathway modulation context
CNS pharmacokinetic research
BBB penetration and tissue distribution profile
Prolonged brain retention context
Multi-component QC for Ziziphi Spinosae Semen
Certified purity and identity
Multi-marker standardization method

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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